molecular formula C17H18N2O4S B5683998 4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5683998
M. Wt: 346.4 g/mol
InChI Key: UWLAPRZNLFLENU-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a benzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the benzenesulfonamide group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can yield aniline derivatives.

Scientific Research Applications

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness allows it to interact with a different set of biological targets compared to other similar compounds, potentially leading to distinct biological activities.

Properties

IUPAC Name

4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-15-7-9-16(10-8-15)24(21,22)18-13-4-2-5-14(12-13)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLAPRZNLFLENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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